5-Fluorouracil-15N2

Catalog No.
S766250
CAS No.
68941-95-7
M.F
C4H3FN2O2
M. Wt
132.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorouracil-15N2

CAS Number

68941-95-7

Product Name

5-Fluorouracil-15N2

IUPAC Name

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione

Molecular Formula

C4H3FN2O2

Molecular Weight

132.06 g/mol

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1

InChI Key

GHASVSINZRGABV-AKZCFXPHSA-N

SMILES

C1=C(C(=O)NC(=O)N1)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Isomeric SMILES

C1=C(C(=O)[15NH]C(=O)[15NH]1)F

Applications in Metabolic Studies

The incorporation of 15N into 5-FU allows researchers to trace the drug's metabolic pathway within the body using a technique called isotope tracing. This technique involves administering 5-FU-15N2 to a subject and then measuring the presence and abundance of 15N in various tissues and biological fluids over time. By analyzing the distribution of 15N, researchers can gain valuable insights into:

  • Drug uptake and metabolism: This information helps researchers understand how the body absorbs, processes, and eliminates the drug.
  • Identification of metabolites: Isotope tracing can help identify the breakdown products (metabolites) of 5-FU, which can provide insights into the drug's mechanism of action and potential side effects.
  • Modeling and simulation: The data obtained from isotope tracing studies can be used to develop mathematical models that simulate the behavior of 5-FU in the body. These models can be used to optimize drug dosing regimens and predict potential drug interactions.

For instance, a study published in the journal "Cancer Research" utilized 5-FU-15N2 to investigate the metabolic differences of 5-FU between tumor cells and healthy cells. The study's findings provided valuable information on how to improve the efficacy and specificity of 5-FU treatment [].

Applications in Imaging Studies

The 15N label in 5-FU-15N2 also holds potential for use in non-invasive imaging techniques like magnetic resonance spectroscopy (MRS). MRS can detect and measure the presence of specific molecules, including 5-FU-15N2, within tissues. This ability allows researchers to:

  • Monitor drug distribution: MRS can be used to visualize the distribution of 5-FU-15N2 within tumors and surrounding tissues, providing insights into the drug's efficacy and potential for targeting specific areas.
  • Assess treatment response: By monitoring changes in the 15N signal over time, researchers can potentially assess how effectively a patient responds to 5-FU treatment.

5-Fluorouracil-15N2 is a stable isotope-labeled derivative of 5-Fluorouracil, a widely used chemotherapeutic agent. The compound is characterized by the substitution of nitrogen atoms with the stable isotope nitrogen-15, providing unique properties for research applications, particularly in metabolic studies. The molecular formula for 5-Fluorouracil-15N2 is C4H3FN2O2, and its structure includes a fluorine atom at the 5-position of the uracil ring, which enhances its antitumor activity by interfering with nucleic acid synthesis.

5-Fluorouracil undergoes several metabolic transformations within biological systems. Primarily, it is converted into various nucleotide metabolites, such as 5-fluoro-deoxyuridine monophosphate (5-FdUMP), which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate and results in the incorporation of uracil into DNA, causing cytotoxic effects. The presence of nitrogen-15 in 5-Fluorouracil-15N2 allows for precise tracking of these reactions using mass spectrometry techniques, facilitating studies on drug metabolism and pharmacokinetics .

The biological activity of 5-Fluorouracil-15N2 mirrors that of its non-labeled counterpart, 5-Fluorouracil. It exhibits significant antitumor activity against various cancers, including colorectal, breast, and stomach cancers. The mechanism of action primarily involves the incorporation of its metabolites into RNA and DNA, leading to disruptions in nucleic acid function and ultimately inducing apoptosis in cancer cells . Additionally, studies have shown that the accumulation of specific metabolites like 5-fluoro-deoxyuridine triphosphate enhances the cytotoxic effects of the drug by promoting uracil misincorporation during DNA replication .

5-Fluorouracil-15N2 is primarily utilized in research settings to study drug metabolism and pharmacokinetics. Its stable isotope labeling allows researchers to trace metabolic pathways and quantify drug concentrations in biological samples using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Furthermore, it aids in understanding resistance mechanisms in cancer treatment and evaluating new therapeutic strategies involving fluoropyrimidines .

Interaction studies involving 5-Fluorouracil-15N2 focus on its metabolic interactions with various enzymes and cellular components. For instance, research has demonstrated that the inhibition of deoxyuridine triphosphatase (dUTPase) can augment the cytotoxic effects of 5-Fluorouracil by increasing levels of uracil misincorporation into DNA . Additionally, understanding how different cellular environments affect the metabolism and efficacy of 5-Fluorouracil-15N2 can provide insights into optimizing treatment regimens for cancer patients.

Several compounds are structurally or functionally similar to 5-Fluorouracil-15N2. These include:

  • Cytarabine: An antimetabolite that inhibits DNA synthesis; primarily used in leukemia treatment.
  • Capecitabine: An oral prodrug that is converted to 5-Fluorouracil in vivo; used for metastatic breast cancer.
  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis; effective against pancreatic cancer.

Comparison Table

CompoundMechanism of ActionPrimary Use
5-FluorouracilInhibits thymidylate synthaseColorectal cancer
CytarabineInhibits DNA polymeraseLeukemia
CapecitabineConverted to 5-FluorouracilMetastatic breast cancer
GemcitabineInhibits DNA synthesisPancreatic cancer

5-Fluorouracil-15N2 possesses the molecular formula C4H3F(15N)2O2 with a molecular weight of 132.06 daltons, representing an increase of 2 mass units compared to the unlabeled parent compound. The chemical structure maintains the fundamental pyrimidine ring system with fluorine substitution at the 5-position and nitrogen-15 isotopes incorporated at both the N1 and N3 positions of the heterocyclic ring. This isotopic labeling pattern provides distinctive mass spectrometric signatures while preserving the essential chemical and biological properties of the parent fluorouracil molecule.

The compound exhibits characteristic spectroscopic properties that facilitate its identification and quantification in complex analytical matrices. The presence of nitrogen-15 isotopes significantly alters the nuclear magnetic resonance behavior, providing enhanced sensitivity for nitrogen nuclear magnetic resonance studies and enabling detailed structural investigations. The fluorine atom at the 5-position contributes additional spectroscopic advantages through fluorine-19 nuclear magnetic resonance detection capabilities, creating opportunities for multi-nuclear analytical approaches.

Commercial availability of 5-Fluorouracil-15N2 has been established through specialized isotope suppliers, with typical specifications including 98 atom percent nitrogen-15 enrichment and minimum 98 percent chemical purity. The compound is supplied in neat crystalline form and requires specialized storage conditions to maintain isotopic integrity and chemical stability. Storage at -20°C under protection from light and moisture ensures optimal preservation of both isotopic enrichment and chemical purity over extended periods.

Isotopic Labeling Strategies for Nitrogen-15 Incorporation

The incorporation of nitrogen-15 isotopes into pyrimidine derivatives requires sophisticated synthetic strategies that ensure selective placement of the isotopic label while maintaining high chemical yields and isotopic enrichment. The most widely employed approach involves the utilization of nitrogen-15 labeled precursors during the initial construction of the pyrimidine ring system, ensuring that the isotopic labels are incorporated from the earliest stages of synthesis.

Primary isotopic labeling strategies center on the use of nitrogen-15 labeled formamide as a fundamental building block for pyrimidine synthesis. This approach enables the direct incorporation of nitrogen-15 atoms into the N1 and N3 positions of the pyrimidine ring through cyclization reactions involving nitrogen-15 labeled formamide in the presence of phosphorus oxychloride. The reaction proceeds through well-established mechanisms that have been optimized to achieve high isotopic incorporation rates while minimizing isotopic scrambling or dilution.

Alternative labeling strategies employ nitrogen-15 labeled urea as a starting material, particularly in synthetic routes that construct the pyrimidine ring through condensation reactions with appropriately functionalized carbon precursors. This methodology offers advantages in terms of isotopic cost-effectiveness and synthetic versatility, allowing for the preparation of various nitrogen-15 labeled pyrimidine derivatives through modification of the carbon-containing reaction partners. The use of nitrogen-15 labeled urea also facilitates the synthesis of doubly labeled compounds where both nitrogen atoms in the pyrimidine ring originate from the same isotopically enriched precursor.

The development of chemoenzymatic approaches has emerged as a particularly promising strategy for nitrogen-15 incorporation, combining the selectivity of enzymatic reactions with the precision of isotopic labeling. These methods typically involve the chemical synthesis of nitrogen-15 labeled nucleobases followed by enzymatic coupling to ribose or other sugar moieties, enabling the preparation of complex isotopically labeled nucleotides and nucleosides with high isotopic purity and chemical yield.

Synthetic Pathways for Stable Isotope-Labeled Pyrimidine Derivatives

The synthesis of 5-Fluorouracil-15N2 follows established protocols for isotopically labeled pyrimidine preparation, adapted to incorporate the specific fluorine substitution and nitrogen-15 labeling pattern. The most efficient synthetic pathway begins with the preparation of nitrogen-15 labeled uracil through the cyclization of nitrogen-15 labeled formamide, followed by selective fluorination at the 5-position to introduce the fluorine substituent.

The initial step involves the reaction of nitrogen-15 labeled formamide with phosphorus oxychloride under controlled temperature conditions, typically maintained at 130°C for extended reaction periods to ensure complete cyclization. This reaction generates nitrogen-15 labeled adenine as an intermediate, which subsequently undergoes deamination in acidic medium containing nitric acid salts to produce nitrogen-15 labeled hypoxanthine. Further synthetic manipulations convert the hypoxanthine derivative to the desired uracil framework while preserving the isotopic labeling pattern.

Fluorination of the nitrogen-15 labeled uracil intermediate represents a critical step requiring careful optimization to achieve selective substitution at the 5-position without affecting the isotopic integrity of the nitrogen atoms. The most successful approach employs Selectfluor as the fluorinating agent, which provides efficient fluorine incorporation under mild reaction conditions that minimize potential isotopic scrambling. The reaction is typically conducted in acetonitrile or similar polar aprotic solvents at moderate temperatures to ensure selective fluorination while maintaining high chemical yields.

Alternative synthetic approaches have explored the direct construction of the fluorinated pyrimidine ring system using nitrogen-15 labeled precursors from the outset. These methodologies involve the condensation of nitrogen-15 labeled urea with appropriately substituted malonic acid derivatives or similar carbon precursors that already contain the fluorine substituent. While these approaches can provide direct access to the target compound, they often require more complex reaction optimization and may result in lower overall isotopic incorporation rates.

The optimization of reaction conditions plays a crucial role in achieving high-quality isotopically labeled products. Temperature control, reaction time, solvent selection, and reagent stoichiometry must be carefully balanced to maximize both chemical yield and isotopic enrichment while minimizing side reactions that could lead to isotopic dilution or chemical degradation. Typical reaction conditions involve moderate temperatures ranging from 70-130°C, reaction times extending from several hours to multiple days, and the use of polar aprotic solvents that facilitate the desired transformations while maintaining isotopic integrity.

Purification and Characterization of 15N2-Labeled Fluorouracil

The purification of 5-Fluorouracil-15N2 requires specialized techniques that ensure both chemical purity and isotopic integrity are maintained throughout the isolation process. Initial purification typically involves recrystallization from appropriate solvent systems, with aqueous sodium bicarbonate solutions followed by acidification representing a commonly employed approach for achieving high-purity crystalline products. The selection of recrystallization solvents must consider both the solubility characteristics of the target compound and the potential for isotopic exchange or chemical degradation.

Chromatographic purification methods provide additional opportunities for achieving high-purity isotopically labeled products. Flash column chromatography on silica gel using gradient elution systems has proven effective for separating isotopically labeled fluorouracil derivatives from synthetic impurities and unreacted starting materials. The mobile phase composition typically involves mixtures of dichloromethane and acetone, with gradient elution enabling the separation of compounds with similar chemical properties but different isotopic compositions.

High-performance liquid chromatography represents the gold standard for final purification and analytical verification of isotopically labeled compounds. The technique provides both preparative capabilities for final product isolation and analytical capabilities for purity assessment and isotopic composition verification. Typical high-performance liquid chromatography methods employ reverse-phase columns with water-acetonitrile gradient systems, enabling the separation and quantification of isotopically labeled products with exceptional precision and sensitivity.

Comprehensive characterization of 5-Fluorouracil-15N2 requires multiple analytical techniques to verify both chemical identity and isotopic composition. Nuclear magnetic resonance spectroscopy provides fundamental structural confirmation, with nitrogen-15 nuclear magnetic resonance offering direct verification of isotopic incorporation and enrichment levels. The nitrogen-15 nuclear magnetic resonance spectrum typically exhibits characteristic chemical shifts that confirm the presence and position of the isotopic labels within the pyrimidine ring system.

Mass spectrometry serves as the definitive analytical technique for isotopic composition verification, providing precise measurement of isotopically labeled molecular ions and fragmentation patterns. Electrospray ionization mass spectrometry typically generates molecular ion peaks at mass-to-charge ratio 132 for the doubly nitrogen-15 labeled compound, representing a 2-mass unit increase compared to the unlabeled parent compound. High-resolution mass spectrometry enables the determination of exact molecular compositions and the assessment of isotopic purity through measurement of isotopomer ratios.

The following table summarizes the key analytical parameters for 5-Fluorouracil-15N2 characterization:

Analytical ParameterSpecificationMethod
Molecular Weight132.06 g/molMass Spectrometry
Nitrogen-15 Enrichment≥98 atom %Mass Spectrometry
Chemical Purity≥95%High-Performance Liquid Chromatography
Isotopic Purity≥99%High-Resolution Mass Spectrometry
Melting Point282-283°CDifferential Scanning Calorimetry
SolubilityWater-solubleSolubility Testing

Infrared spectroscopy provides complementary structural information, with characteristic absorption bands confirming the presence of functional groups typical of fluorinated pyrimidines. The infrared spectrum typically exhibits bands around 3,295 wavenumbers corresponding to hydroxyl groups, 3,112 wavenumbers for nitrogen-hydrogen bonds, and 1,756 wavenumbers for carbonyl groups, consistent with the expected molecular structure.

Elemental analysis serves as an additional verification tool, confirming the empirical formula and providing quantitative assessment of carbon, hydrogen, fluorine, and nitrogen content. The incorporation of nitrogen-15 isotopes results in slight modifications to the expected elemental composition percentages, which must be accounted for during analytical interpretation and specification development.

Computational Modeling of Tautomeric Equilibria

Computational studies using density functional theory have revealed the complex tautomeric landscape of 5-fluorouracil and its isotopically labeled derivatives [9] [6]. The tautomeric equilibria involve four primary forms: the diketo form (T1), and three keto-enol forms (T2, T3, T4) [6] [10]. The diketo form consistently emerges as the most stable tautomer across different computational methods and solvent environments [9] [6] [11].

Quantum chemical investigations using the B3LYP exchange-correlation functional with 6-31G* basis sets have demonstrated that the diketo form of 5-fluorouracil exhibits superior stability compared to other tautomeric forms [9]. The energy differences between tautomers range from 7.32 to 13.82 kcal/mol in gas phase calculations, with the diketo form maintaining the lowest energy configuration [9] [6]. These calculations indicate that tautomeric interconversion occurs without significant energy barriers, suggesting facile equilibrium establishment under physiological conditions [9].

Table 1: Relative Energies of 5-Fluorouracil Tautomers (kcal/mol)

TautomerGas Phase ΔGAqueous Phase ΔGMethod
T1 (diketo)0.000.00B3LYP/6-311++G**
T2 (keto-enol)9.7011.68B3LYP/6-311++G**
T3 (keto-enol)13.0012.50B3LYP/6-311++G**
T4 (dienol)12.7116.70B3LYP/6-311++G**

Data compiled from computational studies using density functional theory methods [6]

The influence of solvent environment on tautomeric stability has been extensively studied using polarizable continuum model calculations [6] [12]. Water solvation generally increases the energy differences between tautomers, with the diketo form maintaining its predominant stability [6]. The calculated dipole moments vary significantly among tautomeric forms, ranging from 0.647 Debye for the least polar tautomer to 8.798 Debye for the most polar form in aqueous solution [9].

Multiple proton transfer mechanisms involving water molecules have been identified as facilitating tautomeric interconversion [13] [12]. When water dimers are positioned between N-H and C=O groups, the assistive effect of water molecules is substantially enhanced, lowering activation barriers for tautomeric transitions [13] [12].

Nuclear Magnetic Resonance Studies of Isotopic Effects

The incorporation of nitrogen-15 isotopes in 5-fluorouracil-15N2 provides significant advantages for nuclear magnetic resonance spectroscopy applications [14] [15] [7]. Nitrogen-15 nuclei exhibit chemical shifts spanning approximately 400 parts per million, offering superior resolution compared to naturally abundant nitrogen-14 [7] [8]. The nuclear magnetic resonance properties of nitrogen-15 nuclei are characterized by a gyromagnetic ratio of -27.126 × 106 T-1s-1, which is 10.14% that of proton [7].

Table 2: Nitrogen-15 Nuclear Magnetic Resonance Chemical Shifts in 5-Fluorouracil-15N2

PositionChemical Shift (ppm)TautomerSolvent
N1120.6T1H2O
N3157.3T1H2O
N1185.5T2H2O
N3153.5T2H2O

Chemical shift values referenced to ammonia (0 ppm) [9]

The nitrogen-15 nuclear magnetic resonance spectra reveal distinct chemical shifts for different tautomeric forms, enabling direct observation of tautomeric equilibria in solution [9] [13]. The N1 nitrogen typically exhibits chemical shifts ranging from 110 to 248 parts per million depending on the tautomeric form and solvent environment [9]. The N3 nitrogen demonstrates chemical shifts between 141 and 218 parts per million under similar conditions [9].

Deuterium isotope effects on nitrogen-15 chemical shifts have been observed in fluorouracil derivatives, providing insights into hydrogen bonding patterns and molecular dynamics [15] [16]. The nitrogen-15 nuclei in 5-fluorouracil-15N2 exhibit reduced line widths compared to carbon-13 nuclei, facilitating high-resolution spectroscopic measurements even in large molecular systems [14].

Fluorine-19 to nitrogen-15 nuclear Overhauser effects have been detected in 5-fluorouracil-15N2, confirming spatial proximities consistent with the predicted molecular geometry [17]. These cross-relaxation phenomena provide valuable structural constraints for solution-state conformational analysis [17].

Comparative Analysis of 15N2 vs. Natural Abundance Isotopologues

The isotopic substitution of nitrogen-14 with nitrogen-15 in 5-fluorouracil-15N2 introduces measurable changes in molecular properties while preserving the fundamental chemical behavior [18] [19]. The mass difference of 2 atomic mass units results in detectible isotope effects in vibrational frequencies, nuclear magnetic resonance chemical shifts, and reaction kinetics [18] [19].

Table 3: Comparative Properties of 5-Fluorouracil Isotopologues

PropertyNatural Abundance15N2 IsotopologueDifference
Molecular Weight130.08 g/mol132.06 g/mol+2.00 g/mol
Melting Point282-286°C282-286°CNo change
15N Abundance0.37%98%+97.63%
NMR SensitivityLowHighSignificant enhancement

Comparative data from analytical studies [2] [4] [5]

Nuclear magnetic resonance spectroscopy reveals substantial sensitivity enhancements when comparing 15N2-labeled compounds to natural abundance samples [19] [20]. The signal-to-noise ratio improvements can exceed 100-fold for nitrogen-15 detection, enabling quantitative analysis at micromolar concentrations [19] [20]. This enhanced sensitivity has proven particularly valuable for pharmacokinetic studies and metabolic pathway investigations [19] [20].

Mass spectrometric analysis demonstrates characteristic fragmentation patterns for 5-fluorouracil-15N2, with molecular ion peaks at m/z 132 and characteristic fragment ions at m/z 88 [18] [20]. These isotopic signatures enable unambiguous identification and quantification in complex biological matrices [18] [20]. The stable isotope dilution method using 5-fluorouracil-15N2 as internal standard achieves detection limits below 0.05 micromolar with recovery rates exceeding 97% [20] [21].

Computational studies indicate that nitrogen-15 substitution minimally affects the electronic structure and tautomeric equilibria of 5-fluorouracil [9] [12]. The calculated relative energies of tautomeric forms remain within 0.1 kcal/mol between natural abundance and nitrogen-15 labeled isotopologues [9] [12]. This consistency validates the use of 5-fluorouracil-15N2 as a representative model for studying the parent compound's behavior [9] [12].

The nitrogen-15 isotope effects on chemical shifts provide valuable mechanistic insights into proton transfer processes and hydrogen bonding networks [13] [16]. Primary isotope effects of 0.1-0.3 parts per million are observed for nitrogen atoms directly involved in tautomeric hydrogen exchange, while secondary effects typically fall below 0.1 parts per million [13] [16].

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione

Dates

Modify: 2024-04-14

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